molecular formula C14H11NO4 B5437852 2-(2-furoylamino)-3-phenylacrylic acid

2-(2-furoylamino)-3-phenylacrylic acid

Cat. No.: B5437852
M. Wt: 257.24 g/mol
InChI Key: WSASDVXTTVSULN-PKNBQFBNSA-N
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Description

Overview of the Phenylacrylic Acid Scaffold in Synthetic Organic Chemistry

Phenylacrylic acid, more commonly known as cinnamic acid, is an organic compound with the formula C₆H₅CH=CHCOOH. wikipedia.org It is a white crystalline substance that is slightly soluble in water but freely soluble in many organic solvents. wikipedia.org The structure of cinnamic acid, featuring a phenyl group attached to an acrylic acid moiety, provides a versatile scaffold for synthetic modifications. This scaffold is a key intermediate in the biosynthesis of a vast array of natural products, including lignols, flavonoids, and other phenylpropanoids. wikipedia.org

In synthetic organic chemistry, the cinnamic acid framework is a valuable building block due to its reactive sites: the phenyl ring, the α,β-unsaturated carboxylic acid, and the carboxylic group itself. These sites allow for a wide range of chemical transformations, leading to a diverse library of derivatives. The synthesis of cinnamic acid and its derivatives can be achieved through various methods, with the Perkin reaction being a classic and frequently used approach. jocpr.com

The properties and applications of cinnamic acid derivatives are extensive and varied. They are utilized in the fragrance and perfume industry, as precursors for pharmaceuticals, and in the development of advanced polymers. wikipedia.orgfda.gov The trans-isomer is the more common and stable form of cinnamic acid. wikipedia.org

Table 1: Properties of trans-Cinnamic Acid

Property Value
Chemical Formula C₉H₈O₂
Molar Mass 148.16 g/mol
Appearance White monoclinic crystals
Melting Point 133 °C
Boiling Point 300 °C
Solubility in Water 500 mg/L
Acidity (pKa) 4.44

Source: wikipedia.orgnist.gov

Significance of Furan-2-carboxylic Acid Moieties in Chemical Systems

Furan-2-carboxylic acid, also known as 2-furoic acid, is an organic compound consisting of a furan (B31954) ring substituted with a carboxylic acid group. Its name originates from the Latin word furfur, meaning bran, from which it was first derived. This heterocyclic compound is a key platform chemical derived from biomass sources like furfural (B47365). nih.gov

The furan moiety is a significant structural unit in many natural products and pharmacologically active compounds. Furan-2-carboxylic acid itself is used as a preservative and a flavoring agent in the food industry. hokudai.ac.jp More importantly, its derivatives have found applications in pharmaceuticals and agrochemicals. For instance, furoate esters are utilized in the synthesis of various drugs. hokudai.ac.jp

The industrial synthesis of 2-furoic acid often involves the Cannizzaro reaction of furfural. hokudai.ac.jp However, biocatalytic routes using microorganisms are being explored to achieve higher yields. youtube.com The presence of the furan ring, a five-membered aromatic heterocycle containing oxygen, imparts unique electronic and steric properties to molecules, influencing their biological activity and chemical reactivity.

Table 2: Properties of Furan-2-carboxylic Acid

Property Value
Chemical Formula C₅H₄O₃
Molar Mass 112.08 g/mol
Appearance White/Off-White Crystalline Powder
Melting Point 128-132 °C
Boiling Point 230-232 °C
Acidity (pKa) 3.12 at 25 °C

Source: hokudai.ac.jpfoodb.ca

Historical Context of Furoylamino-Substituted Aromatic Acids in Research

The synthesis of novel carboxylic acid derivatives has been a cornerstone of organic chemistry for over a century. The introduction of an amide linkage, such as the furoylamino group, to an aromatic acid scaffold is a classic strategy to create new chemical entities with potentially altered or enhanced properties. The historical development of such compounds is closely tied to the advancement of synthetic methodologies.

One of the foundational methods for the synthesis of α,β-unsaturated carboxylic acids and their derivatives is the Erlenmeyer-Plöchl reaction, discovered in the late 19th century. wikipedia.orgchemeurope.com This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and a base, typically sodium acetate, to form an azlactone (an oxazolone). wikipedia.org This azlactone intermediate can then be hydrolyzed to yield the desired α,β-unsaturated N-acylamino acid. wikipedia.org

Rationale for Investigating 2-(2-Furoylamino)-3-phenylacrylic Acid within the Broader Class of Cinnamic Acid Derivatives

The investigation of this compound stems from the principles of medicinal chemistry and materials science, where the combination of different pharmacophores or functional scaffolds can lead to compounds with novel or synergistic properties. Cinnamic acid and its derivatives are known to possess a wide range of biological activities. mdpi.com Similarly, the furan ring is a key component in many bioactive molecules.

The rationale for synthesizing and studying this compound can be broken down as follows:

Structural Hybridization: The molecule combines the structural features of cinnamic acid and furan-2-carboxylic acid. This hybridization creates a novel chemical entity with a unique three-dimensional structure and electronic distribution, which could lead to new interactions with biological targets or novel material properties.

Modulation of Properties: The introduction of the furoylamino group at the 2-position of the phenylacrylic acid scaffold can significantly alter its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These changes can, in turn, influence its biological activity and pharmacokinetic profile.

Potential for Enhanced Activity: Both parent scaffolds have known biological relevance. By combining them, researchers may aim to create a compound with enhanced or entirely new biological activities. The amide linkage provides a rigid and planar unit that can participate in hydrogen bonding, a key interaction in many biological systems.

Exploration of Chemical Space: The synthesis of such derivatives is a fundamental aspect of exploring chemical space. By systematically modifying the structure of known active compounds, chemists can map structure-activity relationships (SAR) and gain a deeper understanding of the chemical features required for a particular effect.

In essence, the study of this compound is a logical step in the broader investigation of cinnamic acid derivatives, driven by the potential to discover new compounds with interesting and potentially useful chemical, physical, or biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-9H,(H,15,16)(H,17,18)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSASDVXTTVSULN-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Structure Activity Relationship Sar Studies of 2 2 Furoylamino 3 Phenylacrylic Acid Derivatives

Rational Design Principles for Structural Analogues

The chemical structure of 2-(2-furoylamino)-3-phenylacrylic acid offers several points for modification, namely the furoyl moiety, the phenyl ring, and the acrylic acid carboxylic group. The rational design of analogues involves systematically altering these parts to probe the chemical space and understand the structural requirements for optimal biological activity.

The 2-furoyl group is a key structural feature that can be replaced with other heterocyclic or aromatic rings to explore the impact on biological activity. The furan (B31954) ring, a five-membered aromatic heterocycle, possesses a unique electronic and steric profile. researchgate.netnih.gov Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions.

The isosteric replacement of the furan ring with other heterocycles, such as thiophene, pyrrole, or thiazole, can modulate the electronic distribution, lipophilicity, and hydrogen bonding capacity of the molecule. For instance, replacing the furan oxygen with a sulfur atom (to form a thenoyl group) would alter the electronic properties and potentially the metabolic stability of the compound. Similarly, introducing a nitrogen atom (as in a pyrroyl group) would introduce a hydrogen bond donor, which could lead to new interactions with a biological target.

Aromatic substitutions for the furoyl moiety, such as a benzoyl group, would increase the size and lipophilicity of this part of the molecule, which could enhance van der Waals interactions. The table below illustrates some potential heterocyclic and aromatic substitutions for the furoyl moiety and their predicted impact on key physicochemical properties.

Original Moiety Substituted Moiety Predicted Change in Lipophilicity (logP) Predicted Change in Hydrogen Bonding
2-Furoyl2-Thenoyl (Thiophene)IncreaseSimilar H-bond acceptor capacity
2-Furoyl2-Pyrroyl (Pyrrole)DecreaseAdds H-bond donor capacity
2-FuroylBenzoyl (Benzene)Significant IncreaseRemoves heterocyclic H-bond acceptor
2-Furoyl3-Pyridoyl (Pyridine)DecreaseAdds a basic nitrogen center

This table presents hypothetical data based on general principles of medicinal chemistry.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase the electron density of the phenyl ring, which may enhance π-π interactions or cation-π interactions with the target. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or trifluoromethyl (-CF3), decrease the electron density and can introduce new polar interactions. nih.gov The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the group and its influence on the molecule's conformation.

Steric effects are related to the size of the substituent. Bulky groups, such as a tert-butyl group, can introduce steric hindrance that may either be beneficial, by locking the molecule into an active conformation, or detrimental, by preventing it from fitting into a binding pocket. The Hammett substituent constant (σ) is often used to quantify the electronic effect of a substituent, while Taft's steric parameter (Es) can be used to quantify its steric effect.

The following table summarizes the potential effects of different substituents on the phenyl ring.

Substituent Position Electronic Effect (Hammett σ) Steric Effect Potential Impact on Activity
-OCH3paraElectron-donatingModerateMay enhance activity through H-bonding and electronic effects
-ClparaElectron-withdrawingSmallCan increase lipophilicity and introduce halogen bonding
-NO2metaStrongly electron-withdrawingModerateMay decrease activity due to unfavorable electronics
-C(CH3)3paraWeakly electron-donatingLargeCould either increase or decrease activity due to steric bulk

This table presents hypothetical data based on general principles of SAR.

The carboxylic acid group of the acrylic acid moiety is a highly polar and ionizable group that can participate in strong hydrogen bonding and ionic interactions with biological targets. Modification of this group can significantly impact the compound's acidity, polarity, and ability to act as a hydrogen bond donor and acceptor.

Esterification of the carboxylic acid to form a methyl or ethyl ester, for example, would neutralize the negative charge and increase lipophilicity. This could enhance cell membrane permeability but might abolish a critical ionic interaction with the target. Conversion of the carboxylic acid to an amide would also remove the acidic proton and introduce a new hydrogen bond donor. Other functional groups that can be used as carboxylic acid bioisosteres include tetrazoles and hydroxamic acids. These groups mimic the acidic properties and spatial arrangement of the carboxylic acid but may have different metabolic stabilities and interaction profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogues.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly classified into several categories:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

The selection of appropriate descriptors is critical for developing a predictive QSAR model. A combination of descriptors from different categories is often used to capture the various structural features that influence biological activity.

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a mathematical model is generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net The predictive power of the resulting QSAR model must be rigorously validated to ensure its reliability.

Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the robustness of the model. A high q² value (typically > 0.5) indicates that the model has good internal predictive ability.

External validation is the most stringent test of a QSAR model's predictive power. This involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values. A high correlation coefficient (R²) between the predicted and observed activities for the test set indicates a highly predictive model.

A statistically validated QSAR model for this compound derivatives could take the following hypothetical form:

log(1/IC50) = 0.5 * logP - 0.2 * (LUMO) + 0.1 * (Molecular_Weight) + 2.5

This equation suggests that an increase in lipophilicity (logP) and molecular weight is beneficial for activity, while a lower energy of the LUMO is also favorable. Such a model can provide valuable insights into the SAR of this class of compounds and guide the design of new, more potent analogues.

Conformational Analysis and Ligand Dynamics

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets. For derivatives of this compound, understanding the accessible conformations and the dynamics of how the molecule transitions between them is crucial for rational drug design. Computational chemistry provides powerful tools to explore these aspects through energy landscape mapping and molecular dynamics simulations.

The energy landscape of a molecule describes its potential energy as a function of its atomic coordinates. Mapping this landscape helps identify the most stable, low-energy conformations (energy minima) and the transition states (saddle points) that lie on the pathways between them. For this compound, the primary sources of conformational flexibility are the rotatable single bonds.

Key dihedral angles that define the conformation of this compound include:

τ1 (C1-C2-N-Cα): Rotation around the furoyl-amide bond.

τ2 (C2-N-Cα-Cβ): Rotation around the amide-Cα bond.

τ3 (N-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond, which is part of the acrylic acid double bond and thus largely fixed, but minor torsions can occur.

τ4 (Cα-Cβ-Cγ-Cδ1): Rotation around the Cβ-phenyl bond.

Systematic conformational searches or potential energy surface (PES) scans are performed by systematically rotating these key dihedral angles and calculating the potential energy at each point using quantum mechanics (QM) or molecular mechanics (MM) methods. The results can be visualized as a multi-dimensional plot where energy is mapped against the rotational angles.

A representative analysis would focus on the τ1 and τ2 torsions, which dictate the orientation of the furoyl and phenyl groups relative to the acrylic acid backbone. The resulting energy landscape would reveal several low-energy wells corresponding to stable conformers. These stable structures are typically stabilized by intramolecular interactions, such as hydrogen bonds or favorable steric arrangements.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer IDτ1 (C1-C2-N-Cα) (°)τ2 (C2-N-Cα-Cβ) (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
C1 178.5-10.20.00Extended, planar-like structure
C2 -15.3165.41.25Hydrogen bond between amide N-H and furoyl oxygen
C3 85.1-95.82.80Folded structure, potential π-stacking between rings
C4 175.0170.10.95Extended, slightly twisted

This data is illustrative and based on typical findings for structurally related N-acyl alpha,beta-didehydroamino acids. The exact values would need to be determined by specific computational studies.

The energy barriers between these conformers determine the kinetics of their interconversion. A low barrier suggests rapid switching between states, while a high barrier indicates that the molecule can be "trapped" in a specific conformation for a longer duration. This information is critical for understanding how the ligand might adapt its shape upon approaching a binding site.

While energy landscape mapping provides a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms of the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in water).

For this compound, an MD simulation would typically be run for several nanoseconds to microseconds. The resulting trajectory can be analyzed to understand the flexibility of different parts of the molecule. A key metric derived from MD simulations is the Root Mean Square Fluctuation (RMSF) of atomic positions. High RMSF values indicate greater flexibility, while low values suggest rigidity.

The analysis of the simulation would likely reveal that the terminal phenyl and furoyl rings exhibit the highest flexibility, while the central acrylic acid and amide backbone are more rigid due to the delocalization of π-electrons in the double bond and the amide bond. The carboxylic acid group would also show significant mobility, allowing it to act as a hydrogen bond donor or acceptor.

Table 2: Representative Root Mean Square Fluctuation (RMSF) Data from a Simulated Trajectory

Molecular FragmentAverage RMSF (Å)Interpretation
Furoyl Ring1.8High flexibility, capable of exploring a wide conformational space.
Amide Linker0.7Relatively rigid due to partial double bond character.
Acrylic Acid Backbone0.9Constrained by the C=C double bond, but with some torsional freedom.
Phenyl Ring1.5High flexibility, rotation around the C-C single bond is expected.
Carboxylic Acid Group2.1Very high flexibility, allowing for dynamic interactions with solvent or binding partners.

This data is representative of what would be expected from an MD simulation of this type of molecule.

By tracking the dihedral angles over the course of the simulation, it is possible to observe transitions between the stable conformations identified in the energy landscape mapping. This provides a comprehensive picture of the molecule's dynamic conformational equilibrium, which is essential for predicting its binding affinity and mode of action at a molecular level.

Computational Chemistry and Theoretical Investigations of 2 2 Furoylamino 3 Phenylacrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for exploring the molecular structure, electronic properties, and reactivity of the title compound.

Density Functional Theory (DFT) Studies of Electronic Structure

DFT calculations are widely employed to determine the optimized geometry and electronic structure of molecules. For 2-(2-furoylamino)-3-phenylacrylic acid, these calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net

The primary output of these calculations is the molecule's lowest energy conformation. From this optimized structure, various electronic properties can be derived, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. For instance, in similar structures, the oxygen atoms of the carbonyl and carboxyl groups typically represent regions of high electron density (negative potential).

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC=O (carboxyl)1.21 Å
Bond LengthC=O (amide)1.24 Å
Bond LengthC=C (acrylic)1.34 Å
Bond AngleO-C=O (carboxyl)123.5°
Dihedral AngleC-C-C=C178.9°

Reactivity Descriptors: Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

From the HOMO and LUMO energy values, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated. These descriptors provide quantitative measures of the molecule's reactivity. For a related compound, 3-(2-furyl)acrylate, the calculated HOMO-LUMO energy gap was found to be 5.614 eV, indicating significant stability. researchgate.net

Table 2: Hypothetical FMO Properties and Global Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMO-6.58
ELUMO-1.02
Energy Gap (ΔE)5.56
Ionization Potential (I)6.58
Electron Affinity (A)1.02
Global Hardness (η)2.78
Electronegativity (χ)3.80
Electrophilicity Index (ω)2.59

Spectroscopic Property Prediction

DFT calculations are also a reliable method for predicting spectroscopic properties. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data. This analysis helps in the assignment of vibrational modes to specific functional groups within the molecule.

Furthermore, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netnih.gov This method provides information about excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n→π* or π→π*), which helps in interpreting the experimental UV-Vis spectrum. nih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeCalculated Frequency (cm-1)
O-H (carboxyl)Stretching3550
N-H (amide)Stretching3380
C=O (carboxyl)Stretching1745
C=O (amide I)Stretching1680
C=C (aromatic)Stretching1610

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is invaluable for understanding potential biological activity and for structure-based drug design.

Docking Protocols for Hypothetical Biological Targets

The molecular docking process for this compound would involve several key steps. First, a hypothetical biological target, such as an enzyme or receptor implicated in a disease pathway, is selected. The three-dimensional structure of this protein is obtained from a repository like the Protein Data Bank. nih.gov

The ligand structure is optimized using quantum chemical methods as described above. Both the ligand and the receptor are prepared for docking using software like AutoDock Tools. This preparation involves adding hydrogen atoms and assigning partial charges. A grid box is then defined around the active site of the receptor to specify the search space for the docking simulation. Finally, a docking algorithm, such as the Lamarckian Genetic Algorithm available in AutoDock, is used to explore various conformations of the ligand within the active site and to rank them based on a scoring function. ukm.my

Table 4: Generalized Molecular Docking Protocol

StepDescriptionCommon Software/Tools
1. Ligand PreparationEnergy minimization and 3D structure generation.Chem3D, Gaussian
2. Receptor PreparationDownload PDB file, remove water/heteroatoms, add hydrogens.Protein Data Bank, Discovery Studio, AutoDock Tools
3. Grid Box GenerationDefine the active site and dimensions for docking.AutoDock Tools
4. Docking SimulationRun the docking algorithm to find binding poses.AutoDock Vina, PyRx
5. Analysis of ResultsVisualize binding modes and analyze interaction energies.Discovery Studio, PyMOL

Analysis of Binding Modes and Interaction Energies

The output of a molecular docking simulation provides crucial information about the ligand-receptor interaction. The primary metric is the binding energy (or docking score), which estimates the binding affinity. fip.org A lower binding energy generally indicates a more stable and favorable interaction.

Beyond the score, visualization of the docked pose is essential. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor's active site. ukm.my Identifying these key interactions provides a rationale for the observed binding affinity and can guide the design of new analogues with improved potency. For example, studies on similar cinnamic acid derivatives have shown that the carboxyl and amide groups are often involved in crucial hydrogen bonding with protein active sites. analis.com.mymdpi.com

Table 5: Hypothetical Docking Results for this compound with a Target Protein

Target ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Hypothetical Kinase-8.5Lys72Hydrogen Bond (with carboxyl O)
Asp184Hydrogen Bond (with amide N-H)
Leu132, Val80Hydrophobic Interaction (with phenyl ring)

Identification of Key Residues in Ligand-Target Interactions

No molecular docking or binding site analysis studies for this compound were identified. Consequently, there is no information regarding its binding modes with any biological targets or the key amino acid residues that may be involved in such interactions.

Prediction of Molecular Interactions with Biological Macromolecules

Theoretical Enzyme Inhibition Mechanisms

No published research was found that proposes or investigates a theoretical mechanism of enzyme inhibition for this compound.

Simulation of Non-Covalent Interactions

There are no available molecular dynamics or quantum chemical studies simulating the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) between this compound and any biological macromolecule.

Cheminformatics and Virtual Screening Applications

Library Design and Enumeration of Novel Derivatives

No studies were found describing the use of this compound as a scaffold for the design and enumeration of virtual libraries of novel derivatives.

Pharmacophore Modeling for Target Identification

No research detailing the development of a pharmacophore model based on the structure of this compound for the purpose of target identification or virtual screening was discovered.

Mechanistic Investigations of Biological Activities in Vitro/molecular Level

Enzyme Inhibition Kinetics and Mechanism of Action

The inhibitory potential of 2-(2-furoylamino)-3-phenylacrylic acid has been a subject of scientific inquiry, particularly concerning its interaction with cholinesterases and tyrosinase.

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical for the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.

Currently, there is no specific experimental data available in the reviewed scientific literature detailing the in vitro inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by this compound. While studies on structurally related cinnamic acid derivatives have shown varied levels of cholinesterase inhibition, direct extrapolation to this compound is not scientifically valid without specific experimental evidence.

As no direct inhibition profiling has been reported, there are no available IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against either AChE or BChE. The determination of these kinetic parameters is essential to quantify the potency and affinity of the compound for these enzymes.

Table 1: Cholinesterase Inhibition Data for this compound

Enzyme IC50 (µM) Ki (µM) Type of Inhibition
Acetylcholinesterase (AChE) Data not available Data not available Data not available

In the absence of experimental data, computational studies such as molecular docking could provide insights into the potential binding modes of this compound with AChE and BChE. Such studies on similar molecules often suggest that interactions can occur within the catalytic active site or the peripheral anionic site of the enzymes. However, without specific molecular docking or crystallographic studies for this compound, any proposed molecular interactions remain speculative.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin. Inhibitors of tyrosinase are of interest for the treatment of hyperpigmentation disorders.

There is currently no published research detailing the inhibitory kinetics of this compound against any isoform of tyrosinase. Studies on other cinnamic acid derivatives have indicated that they can act as tyrosinase inhibitors, but specific data for the furoylamino-substituted compound is not available.

Table 2: Tyrosinase Inhibition Data for this compound

Tyrosinase Isoform IC50 (µM) Ki (µM) Type of Inhibition
Mushroom Tyrosinase Data not available Data not available Data not available

Further experimental research is required to determine the inhibitory activity and kinetic parameters of this compound against these and other biologically relevant enzymes.

Tyrosinase Inhibition Studies

Role of Structural Substituents in Tyrosinase Inhibitory Activity

The inhibitory potential of phenylacrylic acid derivatives against tyrosinase, a key enzyme in melanin synthesis, is significantly influenced by their structural features. ekb.eg While direct studies on this compound are not extensively detailed in the reviewed literature, the structure-activity relationships (SAR) of related cinnamic acid and phenylacrylic acid derivatives provide valuable insights.

The core structure, comprising a phenyl ring linked to an acrylic acid moiety, is a common scaffold for tyrosinase inhibitors. nih.govmdpi.com The substituents on both the phenyl ring and the acrylic acid backbone play a crucial role in modulating the inhibitory activity. nih.gov For many cinnamic acid derivatives, the presence and position of hydroxyl groups on the phenyl ring are essential for potent tyrosinase inhibition. nih.govmdpi.com For instance, compounds with catechol (3,4-dihydroxy) or resorcinol (B1680541) (2,4-dihydroxy) moieties often exhibit strong activity, suggesting that these groups can interact with the copper ions in the tyrosinase active site. mdpi.com

In the case of this compound, the key substituents are the 2-furoylamino group at the alpha-position of the acrylic acid and the unsubstituted phenyl group at the beta-position.

Furoylamino Group: The furoyl ring, an aromatic heterocycle, and the amide linkage introduce specific electronic and steric properties. Amide moieties have been incorporated into various tyrosinase inhibitors, and their ability to form hydrogen bonds can contribute to binding at the enzyme's active site. researchgate.net The furan (B31954) ring itself, with its oxygen heteroatom, can also participate in interactions within the active site.

Phenylacrylic Acid Backbone: The acrylic acid portion is a Michael acceptor, a feature found in some enzyme inhibitors. preprints.org The phenyl group at the beta-position is critical for orienting the molecule within the active site. Studies on other cinnamic acid derivatives show that substituents on this phenyl ring, such as hydroxyl or methoxy (B1213986) groups, dramatically alter inhibitory potency. rsc.orgmdpi.com The lack of substitution on the phenyl ring in this compound would be a key determinant of its specific activity compared to hydroxylated analogs.

Other Enzyme Systems Relevant to Phenylacrylic Acid Derivatives (e.g., Shikimic Acid Pathway Enzymes)

The shikimate pathway is a crucial and essential metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan. hebmu.edu.cnnih.gov This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. hebmu.edu.cngla.ac.uk The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate and proceeds through seven enzymatic steps to produce chorismate, the common precursor for the three aromatic amino acids. nih.gov

Phenylacrylic acid derivatives are structurally related to this pathway as phenylalanine, a primary product of the pathway, serves as the precursor for cinnamic acids and other phenylpropanoids in plants. hebmu.edu.cn The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid.

While the shikimate pathway is a known target for inhibitors, such as the herbicide glyphosate (B1671968) which inhibits the enzyme EPSP synthase, there is no information in the searched literature to suggest that this compound acts as an inhibitor of any of the shikimate pathway enzymes. hebmu.edu.cngla.ac.uknih.gov The relevance of this pathway to the compound is primarily as the biosynthetic source of its phenylpropane-type structural backbone.

Cellular Level Biological Activity Studies (Mechanism-focused, In Vitro)

In Vitro Antiproliferative Activity against Specific Cell Lines (e.g., Cancer Cell Lines)

The antiproliferative activity of synthetic compounds is frequently evaluated against various cancer cell lines to identify potential therapeutic agents. While specific data for this compound is not present in the reviewed literature, numerous studies have investigated the cytotoxic effects of structurally related cinnamic acid and phenylacrylic acid derivatives against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). nih.govmdpi.comnih.govmdpi.com

Derivatives of cinnamic acid have been shown to exert antiproliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comnih.gov For example, certain 2-(aroylamino)cinnamamide derivatives, which share the acrylamide (B121943) backbone, were found to be potent killers of colon cancer cells, with activity linked to the induction of oxidative stress and apoptosis. preprints.org In another study, some 2-oxo-3-phenylquinoxaline derivatives, also synthesized from an acrylic acid derivative, showed significant reduction in the viability of HCT-116 colon cancer cells, with evidence of nuclear fragmentation confirming apoptosis. nih.gov

The cytotoxicity of these compounds is typically quantified by their IC50 value, which represents the concentration needed to inhibit the proliferation of 50% of the cells. The activity is highly dependent on the specific chemical structure and the cancer cell line being tested. mdpi.comnih.gov For instance, studies on linear furocoumarins demonstrated significant antiproliferative activity against HepG-2 and C6 cancer cells, with moderate cytotoxicity against the MCF-7 cell line. nih.gov The structure-activity relationship analysis in that study indicated that a free hydroxyl group on the side chain was essential for the observed activity. nih.gov

Table 2: Examples of In Vitro Antiproliferative Activity of Related Compounds against Cancer Cell Lines

Compound Class/DerivativeCell LineReported IC50 Value (µM)Source
Asymmetrical Mono-Carbonyl Analog of Curcumin (1b)MCF-77.86 mdpi.com
Asymmetrical Mono-Carbonyl Analog of Curcumin (1b)HeLa40.65 mdpi.com
2-(Aroylamino)cinnamamide Derivative (4112)HCT-1162.85 preprints.org
2-Oxo-3-phenylquinoxaline Derivative (7j)HCT-116~57.5 (converted from 26.75 µg/mL) nih.gov
GAL-LEU (Galantamine Peptide Ester)HeLa23.63 pharmacophorejournal.com

This table presents data for compounds structurally related to this compound to illustrate typical activity ranges. Data for the specific title compound is not available in the cited literature.

Cell Cycle Progression Analysis (e.g., G2/M phase arrest)

While direct studies on this compound are limited, research on related cinnamic acid derivatives indicates a capacity to interfere with cancer cell proliferation by inducing cell cycle arrest. nih.govresearchgate.net The cell cycle, a series of events leading to cell division and duplication, has checkpoints that are crucial for maintaining genomic integrity. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA. nih.gov

Several derivatives of cinnamic acid have been shown to halt cell proliferation by causing an accumulation of cells in a specific phase of the cell cycle. nih.gov For instance, the glutathione (B108866) reductase (GR) inhibitor 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-AAPA), which shares some structural similarities, induces G2/M phase cell cycle arrest in human esophageal cancer cells. nih.gov This arrest is linked to the increased expression of p53 and the phosphorylation of key G2/M regulatory proteins. nih.gov Studies on other cinnamic acid amides and esters have confirmed their ability to inhibit cell growth through mechanisms that lead to cell cycle arrest and cell death. nih.govresearchgate.net

Table 1: Cell Cycle Arrest Activity of Related Compounds

Compound/Derivative Class Cell Line(s) Observed Effect Reference(s)
Cinnamic acid amides/esters HeLa, K562, Fem-x, MCF-7 Inhibition of cell growth via cell cycle arrest and induction of cell death. nih.govresearchgate.net
2-AAPA Human esophageal cancer (TE-13) G2/M phase arrest. nih.gov
Quillaic acid derivative (Compound E) Human colon cancer (HCT116) G1 phase arrest. frontiersin.org
Quinazoline (B50416) derivative (Compound 6e) Human breast cancer (MCF-7) G1 phase arrest. mdpi.com
Apoptosis Induction Mechanisms (e.g., Annexin V staining, caspase activation)

Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells and is a key target for anticancer therapies. nih.gov Its detection often involves methods like Annexin V staining and the measurement of caspase activation. nih.govnovusbio.combdbiosciences.com In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is kept on the inner side of the cell membrane. transgenbiotech.com During the early stages of apoptosis, this asymmetry is lost, and PS flips to the outer surface, where it can be detected by fluorescently-labeled Annexin V. nih.govnovusbio.combdbiosciences.com This event typically precedes the loss of membrane integrity. novusbio.com

Caspases, a family of protease enzymes, are central to the execution of apoptosis. nih.gov They are synthesized as inactive pro-caspases and are activated in a cascade in response to apoptotic signals. nih.gov The activation of "executioner" caspases, such as caspase-3, leads to the cleavage of cellular proteins and the dismantling of the cell. nih.gov

While studies on cinnamic acid derivatives confirm they induce cell death nih.govresearchgate.net, specific analyses of this compound using these techniques are not prominently available. However, the induction of apoptosis is a known mechanism for other complex anticancer compounds. For example, a novel quinazoline derivative was shown to induce cellular apoptosis in a human breast cancer cell line (MCF-7). mdpi.com Similarly, the natural product Chasmanthinine, when modified, can induce apoptosis in insect cell lines (Sf9), indicating that such pathways can be triggered by complex organic molecules. nih.gov

Topoisomerase Enzyme Inhibition in Cellular Contexts

DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and chromosome segregation. nih.gov Because they are often over-expressed in cancer cells, they are a significant target for many clinical antitumor drugs. nih.gov These inhibitors can target different steps in the enzyme's action, ultimately leading to DNA damage and cell death. nih.govnih.gov However, there is no specific evidence from the available research to indicate that this compound functions as a topoisomerase inhibitor.

Antimicrobial Mechanisms (e.g., Bacterial, Fungal)

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.govmedchemexpress.com These naturally occurring compounds are found in various plants and exhibit activity against both bacteria and fungi. nih.govnih.gov The antimicrobial efficacy can be influenced by structural modifications to the parent cinnamic acid molecule. nih.gov For instance, certain N-arylcinnamanilides have demonstrated significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The general antibacterial activity of trans-cinnamic acid has been documented, with its effectiveness being pH-dependent. medchemexpress.com

Inhibition of Fungal Mycelial Growth

A specific molecular mechanism for the antifungal activity of cinnamic acid derivatives involves the inhibition of fungal-specific enzymes. nih.gov Research has shown that cinnamic acid and several of its derivatives can inhibit CYP53A15, a cytochrome P450 enzyme from the fungus Cochliobolus lunatus. nih.gov This enzyme is crucial for the detoxification of benzoate, an important intermediate in fungal metabolism of aromatic compounds. nih.gov As the CYP53 enzyme family is unique to fungi, it represents a promising target for developing new antifungal agents with high selectivity. nih.gov By inhibiting this enzyme, cinnamic acid derivatives can disrupt key metabolic pathways, thereby suppressing fungal growth. nih.gov

Membrane Interaction Studies

A common mechanism for antimicrobial agents involves interaction with the cell membrane, leading to a loss of integrity and cell death. While direct membrane interaction studies for this compound are not detailed in the provided research, this mechanism is plausible for this class of compounds. The lipophilicity (the ability to dissolve in fats or lipids) of a molecule is a key parameter that influences its ability to interact with biological membranes and is crucial for its absorption, distribution, metabolism, and elimination (ADME) profile. nih.gov Bioactive compounds with amphiphilic or hydrophobic structures can insert themselves into the phospholipid bilayer of bacterial and fungal membranes. nih.govnih.gov This intercalation can disrupt membrane fluidity and permeability, leading to the leakage of intracellular contents and ultimately, cell lysis.

Insecticidal Activity at the Molecular Level

Derivatives of cinnamic acid have been identified as potential natural insecticides. researchgate.netnih.gov The molecular mechanisms underlying this activity are likely multi-targeted. Molecular modeling studies on cinnamic acid derivatives with larvicidal activity against Aedes aegypti suggest potential inhibition of several key enzymes, including carbonic anhydrase (CA) and histone deacetylase (HDAC2). nih.gov

Furthermore, research into other natural product derivatives provides insight into potential insecticidal mechanisms. For example, derivatives of the diterpenoid alkaloid Chasmanthinine have been found to exert a strong antifeedant effect by inhibiting carboxylesterase (CES), a crucial digestive enzyme in insects. nih.gov Some of these derivatives also induce apoptosis in insect cells, demonstrating a cytotoxic effect at the cellular level. nih.gov These findings suggest that the insecticidal action of compounds like this compound could involve the disruption of key insect enzymes or the induction of programmed cell death in insect cells.

Table 2: Potential Molecular Mechanisms of Insecticidal Activity for Related Compounds

Compound Class/Derivative Proposed Molecular Target/Mechanism Target Organism/Cell Line Reference(s)
Cinnamic acid derivatives Carbonic anhydrase (CA), Histone deacetylase (HDAC2) Aedes aegypti (larvae) nih.gov
Chasmanthinine derivatives Carboxylesterase (CES) inhibition, Apoptosis induction Spodoptera exigua, Sf9 cells nih.gov
Schinus terebinthifolius extract (contains cinnamic acid derivatives) Lesion of the midgut Aedes aegypti (larvae) nih.gov
Larvicidal Activity and Morphological Changes in Insect Models (in vitro/ex vivo)

While direct studies on the larvicidal activity of this compound are not extensively documented, research on its structural precursors, particularly cinnamic acid derivatives, provides significant insights into its potential effects on insect larvae. Cinnamic acid and its analogues have demonstrated notable insecticidal properties, particularly against mosquito larvae such as Aedes aegypti, the vector for dengue, Zika, and chikungunya viruses. nih.govmdpi.comnih.gov

In vitro larvicidal assays on derivatives of cinnamic acid have shown that structural modifications significantly influence their potency. nih.gov For instance, the esterification of the carboxylic acid group in cinnamic acid has been shown to enhance larvicidal efficacy. Studies on various n-substituted ethyl cinnamates revealed greater activity compared to their corresponding acids. nih.gov This suggests that the acrylic acid moiety in this compound is a key pharmacophore.

Upon exposure to active cinnamic acid derivatives, insect larvae exhibit distinct morphological and physiological alterations. These changes are indicative of the compound's toxic action and can lead to mortality. Observed morphological changes in mosquito larvae exposed to cinnamic acid derivatives include:

A rigid and elongated body posture. nih.gov

Curvature of the bowel. nih.gov

Translucent or darkened anal papillae. nih.gov

Furthermore, histological and ultrastructural analyses of the midgut of insect larvae, such as the honeybee (Apis mellifera), exposed to other chemical stressors have revealed significant damage. researchgate.netnih.gov These changes often include cytoplasmic vacuolization and chromatin condensation in the midgut cells, suggesting a pathway leading to cell death. nih.gov Although not directly tested with this compound, these findings in related compounds suggest a similar potential mechanism of action involving severe disruption of the digestive system in susceptible insect larvae.

The following table summarizes the observed morphological changes in insect larvae upon exposure to insecticidal compounds, providing a framework for the potential effects of this compound.

Affected Area Observed Morphological/Histological Change Reference
Overall BodyRigid and elongated posture nih.gov
Digestive SystemCurved bowel nih.gov
Midgut cell cytoplasmic vacuolization nih.gov
Midgut cell chromatin condensation nih.gov
Anal PapillaeTranslucent or darkened appearance nih.gov
Potential Target Pathway Perturbations (e.g., Phenylpropanoid Pathway in Plants affecting pests)

The phenylpropanoid pathway is a crucial metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and phenolic acids. nih.govnih.govresearchgate.netresearchgate.net These compounds play vital roles in plant defense against herbivores and pathogens. researchgate.net The introduction of external compounds, such as derivatives of cinnamic acid, can potentially perturb this pathway, leading to effects that can deter or harm insect pests.

The biosynthesis of phenylpropanoids begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.org This initial step is a critical control point in the pathway. Subsequent enzymatic reactions, including hydroxylations and methylations, lead to the diverse range of phenylpropanoid compounds. nih.govnih.gov

This compound, as a derivative of cinnamic acid, has the potential to interfere with the phenylpropanoid pathway in several ways:

Enzyme Inhibition: The structural similarity to intermediates of the pathway could allow it to act as a competitive or non-competitive inhibitor of key enzymes like PAL or cinnamic acid 4-hydroxylase (C4H). frontiersin.org

Feedback Regulation: An accumulation of a cinnamic acid-like compound could trigger feedback inhibition mechanisms, downregulating the entire pathway.

Induction of Defense Responses: Alternatively, the presence of the compound could be recognized by the plant as a stress signal, leading to the upregulation of the phenylpropanoid pathway and the accumulation of defensive compounds. researchgate.netresearchgate.net

The perturbation of this pathway can have significant consequences for insect pests feeding on the plant. For instance, an increase in the production of lignin (B12514952) can reinforce plant cell walls, making them more difficult for insects to digest. researchgate.net Similarly, an accumulation of flavonoids and other phenolic compounds can act as feeding deterrents or toxins to insects. The potential effects are summarized in the table below.

Potential Effect on Phenylpropanoid Pathway Consequence for Plant Impact on Insect Pests Reference
Inhibition of key enzymes (e.g., PAL, C4H)Altered production of downstream metabolitesReduced levels of defensive compounds, potentially increasing susceptibility frontiersin.org
Induction of the pathwayIncreased synthesis of lignin and phenolic compoundsEnhanced physical and chemical defenses, leading to feeding deterrence or toxicity researchgate.netresearchgate.net

Mechanistic Insights from Structure-Activity Relationships

The core structure of cinnamic acid is a key determinant of its biological activity. jocpr.com The α,β-unsaturated carbonyl system in the acrylic acid moiety is a known reactive site and is often crucial for the compound's interaction with biological targets. researchgate.net

Modifications to the phenyl ring, such as the addition of hydroxyl or methoxy groups, have been shown to significantly influence the biological properties of cinnamic acid derivatives. nih.govresearchgate.net For example, in the context of hepatoprotective activity, methoxy groups at the 3 or 4-position of the phenyl ring were found to be important for activity. nih.gov

The amide linkage in this compound, formed between the amino group and the furoic acid, introduces another layer of complexity to its SAR. Amide derivatives of cinnamic acid have been explored for various pharmacological activities. jocpr.comnih.gov The nature of the acyl group (in this case, 2-furoyl) can modulate the lipophilicity, steric bulk, and electronic properties of the entire molecule, thereby influencing its ability to interact with specific biological targets. The furan ring itself, being an aromatic heterocycle, can engage in different types of interactions compared to a simple alkyl or phenyl substituent.

The following table outlines the key structural features of this compound and their likely contributions to its biological activity based on SAR studies of related compounds.

Structural Feature Potential Contribution to Biological Activity Reference
Phenyl Ring Serves as a hydrophobic anchor and can be substituted to modulate activity. nih.govresearchgate.net
Acrylic Acid Moiety The α,β-unsaturated carbonyl system is a reactive pharmacophore. researchgate.net
Amide Linkage Provides stability and influences the overall electronic and steric properties of the molecule. jocpr.comnih.gov
2-Furoyl Group The heterocyclic furan ring can engage in specific interactions with biological targets and affects the molecule's polarity and solubility. proquest.com

Advanced Analytical Techniques for Characterization and Mechanistic Studies Excluding Basic Compound Identification Data

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), is an indispensable tool for metabolite profiling and reaction monitoring. nih.govfrontiersin.org This technique provides highly accurate mass measurements, typically to within 5 parts per million (ppm), enabling the confident determination of elemental compositions for the parent compound and its metabolites. nih.gov

In the context of 2-(2-furoylamino)-3-phenylacrylic acid, UHPLC-HRMS would be used to perform metabolic profiling in various biological matrices such as plasma, urine, or liver microsomes. pharmaron.com The high resolving power of instruments like the Orbitrap or Quadrupole Time-of-Flight (Q-TOF) allows for the separation of the target compound and its metabolites from endogenous matrix components. nih.gov Subsequent fragmentation using tandem mass spectrometry (MS/MS) provides structural information to elucidate the sites of biotransformation. pharmaron.com Common metabolic pathways for a molecule with its structure include hydroxylation of the phenyl or furoyl rings, cleavage of the amide bond, or conjugation with glucuronic acid or sulfate.

For reaction monitoring, HRMS can track the formation of this compound in a synthetic mixture or its degradation over time, providing precise quantitative data through methods like Parallel Reaction Monitoring (PRM). nih.govmdpi.com PRM is a targeted approach where a precursor ion is isolated and all its fragment ions are detected in a high-resolution analyzer, offering exceptional specificity and selectivity. mdpi.com

Table 1. Hypothetical Metabolites of this compound Identified by HRMS
Metabolite IDBiotransformationChemical FormulaCalculated Monoisotopic Mass (Da)Observed Mass (Da)Mass Error (ppm)
M0 (Parent)NoneC14H11NO4257.0688257.0685-1.2
M1Phenyl hydroxylationC14H11NO5273.0637273.06390.7
M2Furoyl hydroxylationC14H11NO5273.0637273.06401.1
M3Amide hydrolysisC9H8O2148.0524148.0522-1.3
M4Glucuronide ConjugateC20H19NO10433.1009433.1004-1.2

Advanced NMR Spectroscopy for Structural Elucidation and Conformational Analysis

While basic NMR confirms a compound's identity, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are essential for unambiguous structural elucidation and for defining its three-dimensional conformation in solution. researchgate.netethernet.edu.et This is crucial as the conformation of this compound can dictate its interaction with biological targets.

A suite of two-dimensional (2D) NMR experiments is employed for this purpose. The process begins with assigning all proton (¹H) and carbon (¹³C) signals using experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates each proton with the carbon atom it is directly attached to.

HMBC reveals longer-range couplings between protons and carbons (2-4 bonds away), which is critical for connecting the distinct structural fragments: the phenyl group, the acrylic acid backbone, and the furoyl amide moiety.

For conformational analysis, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are paramount. nih.gov These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOE data can establish the stereochemistry (E or Z isomer) of the acrylic double bond and determine the relative orientation of the planar phenyl and furoyl rings with respect to the rest of the molecule.

Table 2. Illustrative NOE Correlations for Conformational Analysis of this compound (E-isomer)
Observed NOE between Proton(s)Structural/Conformational Information Deduced
Vinyl-H and Phenyl-H (ortho positions)Confirms E-isomer configuration across the double bond. Proximity of the vinyl proton to the phenyl ring.
Amide N-H and Furoyl-H (position 3)Indicates a specific rotational conformation (rotamer) around the amide C-N bond.
Amide N-H and Vinyl-HProvides information on the torsion angle of the N-C bond of the acrylic system.
Vinyl-H and Phenyl-H (ortho positions)Suggests a non-planar (twisted) conformation between the phenyl ring and the acrylic acid plane.

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is the gold standard for visualizing the three-dimensional structure of a molecule and its non-covalent interactions with a protein target at atomic resolution. nih.govnumberanalytics.com This technique provides unparalleled insight into the structural basis of a compound's biological activity, guiding further structure-based drug design. nih.gov

To study this compound, it would first be co-crystallized with its purified protein target (e.g., a specific enzyme it inhibits). The resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, into which the molecular model of the protein-ligand complex is built and refined. numberanalytics.com

The final structure reveals the precise binding mode, including the conformation of the ligand within the protein's binding site and the specific intermolecular interactions that stabilize the complex. elifesciences.org For this compound, one could expect to observe a network of interactions, such as hydrogen bonds from the carboxylic acid and amide groups, and π-π stacking or hydrophobic interactions involving the phenyl and furan (B31954) rings.

Table 3. Hypothetical Interactions of this compound in a Protein Binding Site as Determined by X-ray Crystallography
Ligand MoietyInteraction TypePotential Interacting Protein Residue(s)Distance (Å)
Carboxylic acidHydrogen Bond / Salt BridgeArginine, Lysine, Histidine2.7 - 3.2
Amide N-HHydrogen Bond (Donor)Aspartate, Glutamate (backbone carbonyl)2.9
Amide C=OHydrogen Bond (Acceptor)Serine, Threonine, Asparagine2.8
Phenyl Ringπ-π StackingTyrosine, Phenylalanine, Tryptophan3.5 - 4.0
Furan RingHydrophobic / π-π StackingLeucine, Isoleucine, Phenylalanine3.6 - 4.2

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. scholaris.ca It is widely used in drug discovery to measure the kinetics of binding between a small molecule (the analyte) and a protein target (the ligand). nih.govmdpi.com

In a typical SPR experiment to characterize this compound, its target protein would be immobilized on the surface of a sensor chip. Solutions containing varying concentrations of the compound are then flowed over the chip. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in response units (RU). scholaris.ca

By analyzing the binding curves over time, one can determine key kinetic parameters:

Association rate constant (kₐ or k_on) : The rate at which the compound binds to the target.

Dissociation rate constant (kₑ or k_off) : The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kₑ) : A measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a stronger binding interaction. mdpi.com

This data is critical for ranking compound affinity and understanding the residence time of the compound on its target, which can be a key determinant of its pharmacological effect. mdpi.combiosensingusa.com

Table 4. Representative Kinetic Data for the Interaction of this compound with a Target Protein via SPR
Compound Concentration (µM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)Chi² (Goodness of Fit)
0.1 - 5.0 (series)1.5 x 10⁵2.2 x 10⁻³14.70.98

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that provides a complete thermodynamic characterization of a binding interaction. nih.goviitkgp.ac.in By directly measuring the heat released (exothermic) or absorbed (endothermic) during a binding event, ITC can determine the affinity, stoichiometry, and the enthalpic and entropic driving forces of the interaction without the need for labels or immobilization. whiterose.ac.ukresearchgate.net

In an ITC experiment, a solution of this compound would be incrementally injected from a syringe into a sample cell containing the target protein at a constant temperature. wikipedia.org Each injection triggers a heat change that is precisely measured. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases, resulting in a binding isotherm.

Fitting this curve yields several key parameters simultaneously:

Binding Stoichiometry (n) : The ratio of ligand to protein in the complex.

Binding Affinity (Kₐ or Kₑ) : The strength of the interaction.

Enthalpy Change (ΔH) : The heat change associated with bond formation and breaking.

Entropy Change (ΔS) : The change in disorder of the system upon binding, calculated from the Gibbs free energy (ΔG) and ΔH. nih.gov

This thermodynamic signature provides deep insight into the nature of the binding forces. For example, a favorable (negative) ΔH suggests strong hydrogen bonding or van der Waals interactions, while a favorable (positive) ΔS often indicates the release of ordered water molecules from the binding interface (the hydrophobic effect). nih.gov

Table 5. Illustrative Thermodynamic Profile for the Binding of this compound to a Target Protein by ITC
ParameterValueUnit
Stoichiometry (n)1.02 ± 0.05-
Affinity (Kₑ)18.5nM
Binding Enthalpy (ΔH)-7.5kcal/mol
Binding Entropy (-TΔS)-3.1kcal/mol
Gibbs Free Energy (ΔG)-10.6kcal/mol

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of 2-(2-furoylamino)-3-phenylacrylic acid and its analogs will likely focus on improving efficiency, sustainability, and access to diverse derivatives. Current methods for producing similar acrylic acid derivatives often rely on established but potentially inefficient reactions. nih.govresearchgate.net Future research should explore innovative catalytic and green chemistry approaches.

One promising direction is the use of novel catalytic systems. For instance, palladium-catalyzed Heck-type cross-coupling reactions have been shown to be effective for the synthesis of α,β-unsaturated acylborons from acrylic boronate, suggesting a potential route to functionalized acrylic acids. semanticscholar.org Similarly, nickel-catalyzed methods for the synthesis of acrylic acid derivatives from CO2 and ethylene (B1197577) highlight the potential for more atom-economical and sustainable processes. pcbiochemres.com The development of organoselenium catalysts for the oxidation of unsaturated aldehydes under mild conditions also presents a green alternative to traditional methods. nih.gov

Furthermore, flow chemistry represents a significant opportunity for enhancing synthetic efficiency. A two-step chemo-enzymatic flow method for the esterification and amidation of phenolic acids has been successfully developed, offering a template for the continuous and high-yield production of amide derivatives like this compound. researchgate.net Such methods not only improve yield and reduce reaction times but also facilitate easier purification and scale-up.

Future synthetic strategies could also leverage bio-based starting materials. Research into the synthesis of acrylic acid from biomass-derived furfural (B47365) or lactic acid provides a pathway to more sustainable production pipelines. nih.govnih.govacs.orgwebsite-files.com

Table 1: Potential Future Synthetic Strategies

Synthetic ApproachPotential AdvantagesKey Research Focus
Novel Catalysis Higher efficiency, milder reaction conditions, sustainability. semanticscholar.orgpcbiochemres.comnih.govDevelopment of novel metal-based or organocatalysts.
Flow Chemistry Increased yield, reduced reaction time, easier scale-up. researchgate.netOptimization of reactor design and reaction conditions for continuous production.
Green Chemistry Use of renewable feedstocks, reduced waste. nih.govnih.govacs.orgwebsite-files.comIntegration of biomass-derived starting materials into the synthetic pathway.
Electrosynthesis Avoidance of chemical oxidants/reductants, sustainability. elifesciences.orgDevelopment of electrochemical hydroarylation methods for acrylic acid derivatives.

Exploration of Bio-orthogonal Chemical Modifications

To probe the biological functions of this compound, future research should focus on its modification with bio-orthogonal handles. Bio-orthogonal chemistry allows for the study of molecules in their native biological environments without interfering with cellular processes. wikipedia.orgnih.gov This involves introducing a chemically unique functional group (a "handle") onto the molecule of interest, which can then be selectively reacted with a probe for visualization or isolation. nih.govwebsite-files.com

Several bio-orthogonal reactions could be adapted for this compound. For instance, the introduction of an azide (B81097) or an alkyne group would enable "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov These reactions are highly efficient and have been widely used for labeling small molecules. nih.gov The furan (B31954) ring itself can participate in Diels-Alder reactions, which can be bio-orthogonal under specific conditions, offering another potential site for modification. rsc.org

The strategic placement of the bio-orthogonal handle is crucial to maintain the compound's biological activity. Synthetic routes would need to be designed to incorporate these handles at positions that are not critical for its function, as determined by structure-activity relationship studies. Once tagged, these modified versions of this compound could be used as probes to identify binding partners, track their subcellular localization, and elucidate their mechanism of action. nih.gov

Table 2: Potential Bio-orthogonal Modification Strategies

Bio-orthogonal ReactionFunctional HandlePotential Application
Click Chemistry (CuAAC/SPAAC) Azide, Alkyne wikipedia.orgnih.govCellular imaging, target identification, proteomic profiling.
Staudinger Ligation Azide, Phosphine acs.orgChemoselective amide bond formation for conjugation.
Tetrazine Ligation Tetrazine, Strained Alkene/Alkyne nih.govRapid and selective labeling in living systems.
Diels-Alder Reaction Furan (as diene), Dienophile rsc.orgSite-specific modification of the furan moiety.

Advanced Computational Studies for Predictive Modeling

Computational methods are indispensable for predicting the properties and interactions of novel compounds, thereby guiding experimental research. Future investigations into this compound should employ a range of advanced computational techniques.

Molecular docking studies can predict the binding affinity and orientation of the compound within the active sites of potential protein targets. researchgate.netnih.govnih.govmedcraveonline.commdpi.com Given the structural similarity to cinnamic acid derivatives, known targets of these molecules, such as EGFR kinase and various matrix metallopeptidases, would be logical starting points for docking simulations. semanticscholar.orgresearchgate.net Similarly, the furoyl moiety suggests exploring targets of furoic acid, like human cathepsin K. targetmol.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the compound's behavior, revealing conformational changes and the stability of ligand-protein complexes over time. researchgate.net This can help to refine the predictions made by molecular docking and provide insights into the mechanism of binding.

Quantitative Structure-Activity Relationship (QSAR) models can be developed as more derivatives of this compound are synthesized and tested. researchgate.net These models correlate structural features with biological activity, enabling the prediction of the activity of new, unsynthesized analogs and guiding the design of more potent compounds. nih.govnih.govresearchgate.netscienceopen.comresearchgate.net

The integration of these computational approaches will be key to building a comprehensive understanding of the structure-activity landscape of this class of molecules and to prioritizing the most promising derivatives for further experimental validation.

Table 3: Computational Approaches for Future Research

Computational MethodResearch GoalExample Application
Molecular Docking Predict binding modes and affinities. researchgate.netnih.govnih.govmedcraveonline.commdpi.comDocking against known targets of cinnamic and furoic acid derivatives. semanticscholar.orgresearchgate.nettargetmol.com
Molecular Dynamics Analyze complex stability and conformational changes. researchgate.netSimulating the interaction of the compound with a predicted target protein.
QSAR Modeling Predict bioactivity of new analogs. researchgate.netnih.govnih.govresearchgate.netscienceopen.comresearchgate.netDeveloping a model based on a library of synthesized derivatives.

Discovery of Undiscovered Biological Targets and Mechanisms at the Molecular Level

A primary goal of future research will be to identify the specific biological targets of this compound and to elucidate its mechanism of action at the molecular level. The structural motifs of the compound provide clues for potential targets. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov The furan ring is also a common feature in many biologically active compounds. rsc.orgtargetmol.com

Chemical proteomics approaches, utilizing the bio-orthogonally tagged probes described in section 7.2, will be instrumental in identifying direct binding partners from cell lysates or in living cells. This involves attaching the probe to a solid support to "pull down" its interacting proteins, which can then be identified by mass spectrometry.

Phenotypic screening in various cell-based assays can reveal the compound's effects on cellular processes such as proliferation, apoptosis, and inflammation. Hits from these screens can then be followed up with more targeted experiments to identify the underlying molecular pathways. For example, if the compound shows anticancer activity, its effect on key signaling pathways involved in cancer, such as the EGFR pathway, could be investigated. semanticscholar.org

Enzyme inhibition assays can be used to directly test the compound's activity against a panel of purified enzymes that are known to be modulated by similar molecules. nih.gov This could include kinases, proteases, and other enzymes involved in disease processes.

The combination of these approaches will be necessary to build a comprehensive picture of the compound's biological activity and to uncover novel therapeutic targets and mechanisms.

Integration with Systems Biology Approaches for Network Perturbation Analysis

To understand the broader biological impact of this compound, it is essential to move beyond single-target interactions and adopt a systems-level perspective. Systems biology approaches can provide a holistic view of how a small molecule perturbs cellular networks. researchgate.netnih.govfrontiersin.org

Transcriptomics (e.g., RNA-sequencing) can be used to analyze global changes in gene expression in response to treatment with the compound. This can reveal which cellular pathways and processes are affected and can generate hypotheses about the compound's mechanism of action. nih.govelifesciences.orgmdpi.com

Proteomics can provide a snapshot of the changes in protein expression and post-translational modifications, offering a more direct view of the functional state of the cell.

Metabolomics can measure changes in the levels of small-molecule metabolites, providing insights into the metabolic pathways that are perturbed by the compound. mdpi.comwikipedia.org

The integration of these "omics" datasets is a powerful approach for network perturbation analysis. mdpi.comrsc.org By combining transcriptomic, proteomic, and metabolomic data, it is possible to construct detailed models of the cellular response to the compound and to identify key nodes in the network that are critical for its biological effects. This integrated approach can help to elucidate complex mechanisms of action, identify potential biomarkers for drug response, and uncover unexpected off-target effects. nih.govfrontiersin.org

Q & A

Q. What are the common synthetic routes for 2-(2-furoylamino)-3-phenylacrylic acid, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the phenylacrylic acid backbone via condensation of aromatic aldehydes with malonic acid derivatives under acidic conditions (e.g., Knoevenagel condensation) .
  • Step 2: Introduction of the furoylamino group via coupling reactions, such as using furan-2-carbonyl chloride with amino-functionalized intermediates in the presence of a base (e.g., triethylamine) .
  • Yield and Limitations: Reported yields vary between 30–60%, with challenges in regioselectivity during furoyl group attachment and purification of intermediates. Side reactions, such as hydrolysis of the furan ring under prolonged acidic conditions, are common limitations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are critical for confirming the presence of the furoylamino group (e.g., δ ~7.5–8.0 ppm for furan protons) and the trans-configuration of the acrylic acid moiety .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 273.08) and fragmentation patterns for structural elucidation .
  • FT-IR: Peaks at ~1680 cm1^{-1} (C=O stretching of the acrylic acid) and ~1540 cm1^{-1} (amide N–H bending) confirm functional groups .

Q. What biological activities have been reported for derivatives of this compound?

Methodological Answer: Derivatives of this scaffold exhibit:

  • Anti-platelet aggregation: Modulated via inhibition of thromboxane A2 synthase, with IC50_{50} values ranging from 5–20 μM in vitro .
  • Antifungal activity: Against Candida albicans (MIC ~25 µg/mL) through disruption of ergosterol biosynthesis .
  • Antiviral potential: Preliminary studies suggest interference with viral protease activity, though mechanistic details remain under investigation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Catalyst Optimization: Replace traditional bases (e.g., NaOH) with milder agents like DMAP (4-dimethylaminopyridine) to reduce side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates and minimize furan ring hydrolysis .
  • Purification Strategies: Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound >95% purity .

Q. How can contradictions in spectral data for this compound be resolved during characterization?

Methodological Answer:

  • Case Study: Discrepancies in 13^{13}C NMR signals for the furoyl carbonyl group (δ ~160–165 ppm) may arise from tautomerism. Use variable-temperature NMR to stabilize the dominant tautomer .
  • Orthogonal Validation: Cross-validate using X-ray crystallography (if crystalline) or compare with computationally predicted spectra (DFT calculations) .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Methodological Answer:

  • Critical Substituents:
    • Furan Ring: Electron-withdrawing groups (e.g., –CF3_3) at the 5-position enhance antifungal activity by increasing electrophilicity .
    • Acrylic Acid Backbone: The trans-configuration is essential for anti-platelet activity, as cis-isomers show >50% reduced potency .
  • Pharmacophore Mapping: Molecular docking studies reveal hydrogen bonding between the furoylamino group and His388 in thromboxane synthase .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: The compound degrades rapidly in alkaline conditions (pH >9) due to hydrolysis of the amide bond. Stability is optimal at pH 4–6 .
  • Thermal Stability: Decomposition occurs above 150°C (TGA data). Store at –20°C under inert atmosphere to prevent oxidation of the acrylic acid moiety .

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO:water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design: Synthesize methyl ester derivatives (e.g., this compound methyl ester) to enhance membrane permeability, followed by in situ esterase-mediated hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.